molecular formula C6H14ClOP B13558899 Dipropan-2-ylphosphinic chloride CAS No. 1112-15-8

Dipropan-2-ylphosphinic chloride

Cat. No.: B13558899
CAS No.: 1112-15-8
M. Wt: 168.60 g/mol
InChI Key: ICKHJNMKQISCQZ-UHFFFAOYSA-N
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Description

Dipropan-2-ylphosphinic chloride, also known as dipropan-2-ylphosphinous chloride, is an organic compound with the formula C6H14ClP. It is a colorless to slightly yellow liquid that is soluble in common organic solvents such as ether, ethanol, and acetone. This compound is sensitive to air and moisture, gradually hydrolyzing when exposed to the atmosphere .

Preparation Methods

Dipropan-2-ylphosphinic chloride can be synthesized through the reaction of isopropanol and phosphorus trichloride. In this reaction, isopropyl alcohol reacts with phosphorus trichloride under an inert atmosphere at an appropriate temperature to form this compound . The reaction conditions typically involve maintaining a controlled temperature and ensuring the absence of moisture to prevent hydrolysis.

Chemical Reactions Analysis

Dipropan-2-ylphosphinic chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.

    Hydrolysis: In the presence of water, it hydrolyzes to form dipropan-2-ylphosphinic acid and hydrochloric acid.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dipropan-2-ylphosphinic chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of dipropan-2-ylphosphinic chloride involves its reactivity with nucleophiles and its ability to form phosphine ligands. These ligands can coordinate with metal centers, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .

Comparison with Similar Compounds

Dipropan-2-ylphosphinic chloride can be compared with other similar compounds, such as:

    Diisopropylphosphine: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

    Phosphorus Trichloride: More reactive due to the presence of three chlorine atoms, used in the synthesis of various organophosphorus compounds.

    Triisopropylphosphine: Contains three isopropyl groups, making it bulkier and less reactive in certain reactions.

The uniqueness of this compound lies in its balanced reactivity, allowing it to participate in a variety of chemical reactions while being relatively stable under controlled conditions .

Properties

CAS No.

1112-15-8

Molecular Formula

C6H14ClOP

Molecular Weight

168.60 g/mol

IUPAC Name

2-[chloro(propan-2-yl)phosphoryl]propane

InChI

InChI=1S/C6H14ClOP/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3

InChI Key

ICKHJNMKQISCQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C(C)C)Cl

Origin of Product

United States

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